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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Luvadaxistat
(formerly TAK-831 or NBI-1065845), a potent and selective D-amino acid oxidase (DAAO)
inhibitor, in various rodent models relevant to schizophrenia. The data presented herein
summarizes the key findings related to its mechanism of action, efficacy in cognitive and
negative symptom domains, and the experimental protocols utilized in these foundational
studies.

Core Mechanism of Action: DAAO Inhibition and
NMDA Receptor Modulation

Luvadaxistat's therapeutic rationale is rooted in the N-methyl-D-aspartate (NMDA) receptor
hypofunction hypothesis of schizophrenia.[1][2] The drug is a highly selective and potent
inhibitor of the enzyme D-amino acid oxidase (DAAQO).[1] DAAO is primarily responsible for the
degradation of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA
receptor.[3][4] By inhibiting DAAO, Luvadaxistat increases the levels of D-serine in the brain,
thereby enhancing NMDA receptor signaling.[1][5] This is believed to ameliorate some of the
cognitive and negative symptoms associated with schizophrenia.[1][2] DAAO is highly
expressed in the cerebellum, a region of increasing interest in the pathophysiology of
schizophrenia.[1]

Signaling Pathway
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Caption: Luvadaxistat inhibits DAAO, increasing synaptic D-serine and enhancing NMDA
receptor function.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical
studies of Luvadaxistat.

Table 1: In Vitro and In Vivo Potency

Parameter Value Species/System Reference
ICs0 (Human DAAO Recombinant Human
14 nmol/L [1]
Enzyme) DAAO
CHO cells expressing
ICso (Cellular Assay) 12 nmol/L [1]
human DAAO

EDso (Enzyme )
~0.8 mg/kg Male C57BL/6 Mice [4]
Occupancy)

Table 2: Pharmacodynamic Effects on D-Serine Levels
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% Increase

Treatment Dose Time Point Tissue in D-Serine Reference
(vs. Vehicle)
_ Rat
Luvadaxistat 1 mg/kg p.o. 2h ~150% [4]
Cerebellum
_ Rat
Luvadaxistat 3 mg/kg p.o. 2h ~200% [4]
Cerebellum
Rat
Luvadaxistat 10 mg/kgp.o. 2h ~250% [4]
Cerebellum

Table 3: Efficacy in Rodent Models of Cognitive
Impairment
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Model Treatment Dose Outcome Reference
PCP-Induced
Attentional Set- ) Attenuated PCP-
N Luvadaxistat 10 mg/kg ) o [1]
Shifting Task induced deficit
(ASST)
PCP-Induced
Attentional Set- ) Attenuated PCP-
o Luvadaxistat 30 mg/kg ) o [1]
Shifting Task induced deficit
(ASST)
Novel Object ) Enhanced
B Luvadaxistat 0.003-0.1 ]
Recognition learning and [5]
(acute) mg/kg
(NOR) memory
) No efficacy
Novel Object i
B Luvadaxistat (Inverted U-
Recognition 0.3 - 1 mg/kg [5]
(acute) shaped dose-
(NOR)
response)
Long-Term _ Enhanced
o Luvadaxistat (14- 0.001 - 0.01
Potentiation NMDAR- [5]
day) mg/kg
(LTP) dependent LTP
Long-Term _
o Luvadaxistat (14-
Potentiation day) 0.1 - 10 mg/kg Decreased LTP [5]
a
(LTP) Y

Table 4: Efficacy in Rodent Models of Negative
Symptoms
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Model Treatment Dose Outcome Reference
Dose-

Social Interaction  Luvadaxistat dependently

, _ 1 and 3 mg/kg _ _ [1]

in BALB/c Mice (acute) improved social
behavior
Dose-

Social Interaction  Luvadaxistat dependently

) ) ) 0.01 - 3 mg/kg ) ) [1]

in BALB/c Mice (chronic) improved social
behavior

Poly(l:C)- ) Normalized

) Luvadaxistat - )
Induced Social Not specified social [5]
. (acute) o
Deficit impairment

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

DAAO Enzyme Occupancy Study

» Objective: To determine the in vivo potency of Luvadaxistat in occupying the DAAO enzyme
in the brain.

e Subjects: Male C57BL/6 mice.[4]
e Procedure:
o Mice were pre-treated with Luvadaxistat (0.3, 1, 3, and 10 mg/kg, p.o.) or vehicle.[4]

o Two hours post-treatment, a tracer compound (PGM019260, 60 pg/kg, i.v.) was
administered.[4]

o Twenty minutes after tracer administration, animals were sacrificed, and brains were
collected.[4]

o Tracer levels in the cerebellum were measured using LC-MS/MS to determine the degree
of DAAO occupancy.[4]
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» Endpoint: The dose of Luvadaxistat that resulted in 50% occupancy of DAAO (EDso).[4]

Experimental Workflow: DAAO Occupancy

Animal Preparation Procedure Analysis

. Administer Tracer LC-MS/MS Analysis
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Caption: Workflow for determining in vivo DAAO enzyme occupancy by Luvadaxistat in mice.

PCP-Induced Attentional Set-Shifting Task (ASST)

o Objective: To assess the ability of Luvadaxistat to reverse cognitive deficits induced by the
NMDA receptor antagonist phencyclidine (PCP).

e Subjects: Male Lister Hooded rats.
e Procedure:

o PCP Treatment: Rats were administered PCP (2 mg/kg, i.p.) or vehicle twice daily for 7
days, followed by a 7-day washout period to induce a cognitive deficit.

o Drug Administration: On the day of testing, Luvadaxistat (10 and 30 mg/kg) or risperidone
(0.1 mg/kg) was administered acutely.[1]

o Behavioral Testing: Rats were tested in the attentional set-shifting task, which measures
cognitive flexibility through a series of discriminations. The key phase is the
extradimensional shift (EDS), which is particularly sensitive to prefrontal cortex
dysfunction.

» Endpoint: Trials to criterion in the EDS phase. An increase in trials to criterion indicates a
cognitive deficit.[1]
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Social Interaction in BALB/c Mice

» Objective: To evaluate the effect of Luvadaxistat on a model of negative symptoms (social
withdrawal). The BALB/c mouse strain is known for its inherent low sociability.[3]

e Subjects: Juvenile male BALB/c mice.[1]
e Procedure:

o Drug Administration: Luvadaxistat was administered either acutely (1 and 3 mg/kg) or
chronically for 14 days (0.01-3 mg/kg).[1][3]

o Behavioral Testing: Mice were placed in an arena with a novel "intruder" mouse. The
amount of time the test mouse spent actively interacting with the intruder mouse was
recorded.

e Endpoint: Social interaction time. An increase in interaction time suggests an amelioration of
social deficits.[3]

Discussion and Future Directions

The preclinical data for Luvadaxistat provided a strong rationale for its development as a
treatment for cognitive impairment and negative symptoms in schizophrenia. The compound
demonstrated potent and selective DAAO inhibition, leading to increased central D-serine
levels and efficacy in a range of rodent models.[1][5] Notably, an inverted U-shaped dose-
response curve was observed in several cognitive and neurophysiological assays, suggesting
that a specific level of DAAO inhibition is optimal for therapeutic effects.[5]

Despite this promising preclinical profile, the clinical development of Luvadaxistat has been
challenging. While an initial Phase 2 study (INTERACT) showed a statistically significant
improvement in some measures of cognition at a 50 mg dose, a subsequent Phase 2 study
(ERUDITE) failed to replicate these findings, leading to the discontinuation of its development
for schizophrenia in September 2024. The discrepancy between the robust preclinical findings
and the clinical trial outcomes highlights the inherent difficulties in translating efficacy from
rodent models to human patients with schizophrenia. This underscores the need for continued
refinement of preclinical models and the identification of translational biomarkers to improve the
predictive validity of early-stage drug development for this complex disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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